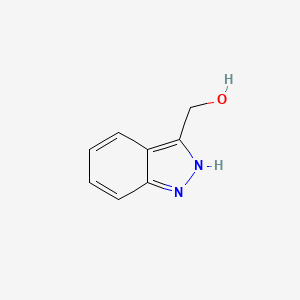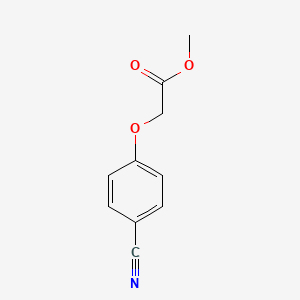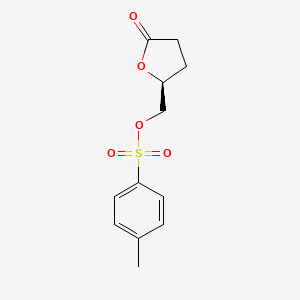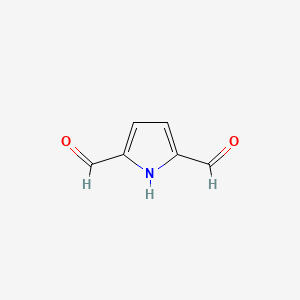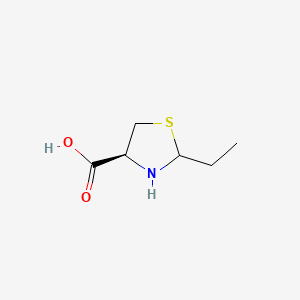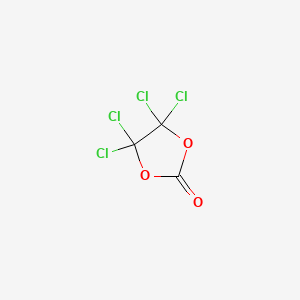![molecular formula C11H10F3N3O2 B1299859 Ácido 5-isopropil-7-trifluorometil-pirazolo-[1,5-a]pirimidin-2-carboxílico CAS No. 436088-49-2](/img/structure/B1299859.png)
Ácido 5-isopropil-7-trifluorometil-pirazolo-[1,5-a]pirimidin-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid, also known as 5-IPT-7-TFPP, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-IPT-7-TFPP is an important intermediate in the synthesis of many compounds, and its versatility and stability make it a popular choice for synthetic chemists.
Aplicaciones Científicas De Investigación
Investigación de Proteómica
Este compuesto se utiliza en la investigación de proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este campo es integral para comprender muchos procesos biológicos.
Estudios sobre el Receptor de Estrógenos
El compuesto se ha utilizado para distinguir las diversas actividades de los dos receptores de estrógenos . El estrógeno puede tener efectos opuestos en algunos tumores que expresan ERα en comparación con Erβ, con ERα potenciando y Erβ suprimiendo el crecimiento de las células tumorales .
Investigación Antifúngica
Los derivados de carboxamida de 5-aminopirazoles, que pueden derivarse de este compuesto, se han evaluado contra tres cepas fúngicas . También se han estudiado como compuestos inhibidores de la succinato deshidrogenasa .
Investigación Anticancerígena
Los derivados de pirimidina, incluidos los de este compuesto, se han estudiado por su actividad anticancerígena . Algunos derivados han mostrado una excelente actividad anticancerígena contra líneas celulares de cáncer humano y células CLL primarias .
Versatilidad Sintética
La versatilidad sintética de este compuesto permite la generación de derivados estructuralmente diversos. Esto incluye análogos derivados de la sustitución del anillo arilo, derivatización del nitrógeno de pirimidina y sustituciones en el carbono en las posiciones 2, 4, 5 y 6.
Mecanismo De Acción
Mode of Action
It is known that pyrazolo-pyrimidines can interact with various biological targets through hydrogen bonding and hydrophobic interactions . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyrazolo-pyrimidines are known to be involved in a variety of biochemical processes, but the specific pathways influenced by this compound require further investigation .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs), checkpoint kinase 1 (Chk1), and BRAF kinase . These interactions are crucial for its function as an inhibitor in cell proliferation and cancer therapy. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in targeting specific signaling pathways involved in cancer progression .
Cellular Effects
The effects of 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid on cellular processes are profound. It has been shown to exhibit cytotoxicity against various cancer cell lines, including HeLa, MCF-7, HepG2, and HCT-116 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an estrogen receptor antagonist and an Aurora-A kinase inhibitor, thereby affecting cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It inhibits enzyme activity by binding to the active sites of CDKs, Chk1, and BRAF kinase, leading to the disruption of their normal functions . This inhibition results in the alteration of downstream signaling pathways, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate these molecular interactions underscores its potential as a targeted therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under specific environmental factors . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the importance of understanding the compound’s stability and degradation patterns for its effective use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings emphasize the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective drug development . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader biological effects .
Transport and Distribution
The transport and distribution of 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and distribution in vivo .
Subcellular Localization
The subcellular localization of 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its interaction with biomolecules and subsequent cellular responses . Understanding these localization patterns can provide insights into the compound’s mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-5(2)6-3-8(11(12,13)14)17-9(15-6)4-7(16-17)10(18)19/h3-5H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYZDEYBQFUMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357141 |
Source


|
| Record name | 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-49-2 |
Source


|
| Record name | 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)


